6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono
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Overview
Description
6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono is a complex carbohydrate and synthetic oligosaccharide. It is a derivative of cyclodextrin, which is a family of cyclic oligosaccharides composed of glucose subunits joined by alpha-1,4 glycosidic bonds. Cyclodextrins are known for their ability to form inclusion complexes with various molecules, enhancing their solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono typically involves enzymatic methods. Enzymatic synthesis is preferred due to its specificity and efficiency. The process involves the use of glycosyltransferases, which catalyze the transfer of a glucosyl group to the cyclodextrin molecule. The reaction conditions often include a controlled temperature, pH, and the presence of specific cofactors to optimize the enzyme activity .
Industrial Production Methods
Industrial production of this compound follows similar enzymatic methods but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of bioreactors allows for precise control of reaction conditions, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Alkyl halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucosyl derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new alkyl groups to the cyclodextrin structure .
Scientific Research Applications
6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono involves the formation of inclusion complexes with guest molecules. The hydrophobic interior of the cyclodextrin cavity allows it to encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery, where the cyclodextrin can improve the bioavailability of poorly soluble drugs .
Comparison with Similar Compounds
Similar Compounds
6-O-alpha-D-Glucosyl-beta-cyclodextrin: Similar in structure but with a different cyclodextrin backbone.
6-O-alpha-D-Glucosyl-gamma-cyclodextrin: Another similar compound with a larger cyclodextrin ring size.
Uniqueness
6-O-alpha-D-Glucosyl-alpha-cyclodextrin mono is unique due to its specific glucosyl substitution at the 6-O position, which imparts distinct solubility and stability properties compared to other cyclodextrin derivatives. This makes it particularly useful in applications requiring enhanced solubility and stability of guest molecules .
Properties
IUPAC Name |
5,10,15,20,25-pentakis(hydroxymethyl)-30-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35/c43-1-8-15(49)16(50)23(57)36(65-8)64-7-14-35-22(56)29(63)42(71-14)76-34-13(6-48)69-40(27(61)20(34)54)74-32-11(4-46)67-38(25(59)18(32)52)72-30-9(2-44)66-37(24(58)17(30)51)73-31-10(3-45)68-39(26(60)19(31)53)75-33-12(5-47)70-41(77-35)28(62)21(33)55/h8-63H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZQJUDQRHMFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O35 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1135.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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